N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE
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Overview
Description
N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is a complex organic compound that features a cyano group, a dimethylamino group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Cyano Group: This step often involves the use of cyanating agents like cyanogen bromide or sodium cyanide.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.
Final Coupling: The final step involves coupling the thiadiazole derivative with 3-methylbenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The cyano group and the dimethylamino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The thiadiazole ring enhances the compound’s stability and facilitates its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE
- **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
- **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE
Uniqueness
The unique combination of the cyano group, dimethylamino group, and thiadiazole ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-5-4-6-16(11-14)19(27)23-21-25-24-20(28-21)17(13-22)12-15-7-9-18(10-8-15)26(2)3/h4-12H,1-3H3,(H,23,25,27)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXDFPIFTSFBOC-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(=CC3=CC=C(C=C3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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